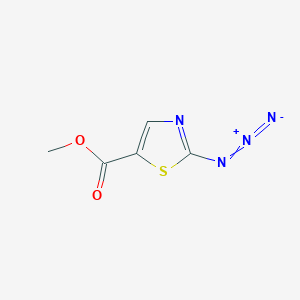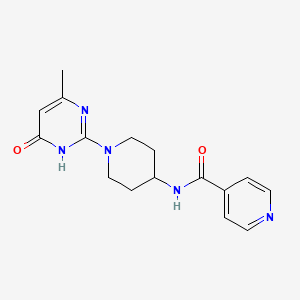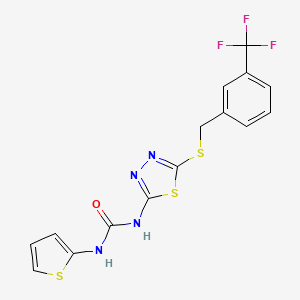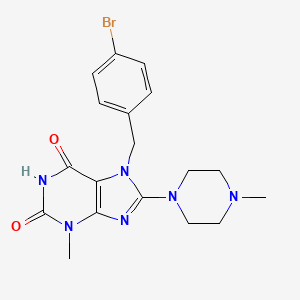![molecular formula C18H27N7O4S B2518089 1-(methylsulfonyl)-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)piperidine-4-carboxamide CAS No. 1172576-27-0](/img/structure/B2518089.png)
1-(methylsulfonyl)-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including a methylsulfonyl group, a morpholino group, a pyrazolo[3,4-d]pyrimidin-1-yl group, and a piperidine-4-carboxamide group. These functional groups suggest that this compound could have a variety of chemical properties and potential uses .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information on the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, is quite complex. It includes a pyrazolo[3,4-d]pyrimidin-1-yl group, which is a fused nitrogen-containing heterocycle that is an isostere of the adenine ring of ATP .Chemical Reactions Analysis
The reactivity of this compound would be determined by its functional groups. For example, the morpholino group might participate in nucleophilic substitution reactions, while the pyrazolo[3,4-d]pyrimidin-1-yl group might undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its functional groups. For example, the presence of the morpholino group might increase the compound’s solubility in water, while the pyrazolo[3,4-d]pyrimidin-1-yl group might contribute to its aromaticity .科学的研究の応用
Dermatology and Topical Applications
The compound has been investigated for its potential in dermatology. Specifically, it is part of topical pharmaceutical compositions designed for application to the skin. These compositions contain ®-2-(3-(4-amino-3-(2-fluoro-4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carbonyl)-4,4-dimethylpent-2-enenitrile (Compound (I)). Researchers are exploring its use in treating various dermatological disorders .
Anticancer Activity
In the field of oncology, novel pyrazolo[3,4-d]pyrimidine and urea hybrids have been synthesized and evaluated for their anticancer properties. Among these compounds, some derivatives containing the structural motif of our compound have shown promising cytotoxicity against cancer cell lines. For instance, Compound 37 (CBS-1) demonstrated notable activity .
作用機序
Target of Action
The primary target of the compound 1-(methylsulfonyl)-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)piperidine-4-carboxamide is the enzyme Bruton’s tyrosine kinase (BTK) . BTK plays a crucial role in the B-cell receptor signaling pathway, which is essential for the development, activation, and survival of B cells .
Mode of Action
The compound inhibits BTK by binding to the enzyme’s active site . This binding prevents the enzyme from phosphorylating its substrates, thereby inhibiting the downstream signaling events that lead to B-cell activation and proliferation .
Biochemical Pathways
The inhibition of BTK by the compound affects the B-cell receptor signaling pathway . This pathway is involved in the activation of various cellular processes, including cell proliferation, differentiation, and survival . By inhibiting BTK, the compound disrupts these processes, leading to a decrease in B-cell activity .
Pharmacokinetics
The compound’s effectiveness in inhibiting btk suggests that it has sufficient bioavailability to reach its target in the body .
Result of Action
The compound’s inhibition of BTK leads to a decrease in B-cell activity . This can result in a reduction in the symptoms of diseases that are caused by overactive B cells, such as certain types of cancer . The compound has shown promising cytotoxicity against tested cancer cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to bind to BTK and inhibit its activity
特性
IUPAC Name |
1-methylsulfonyl-N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N7O4S/c1-30(27,28)24-5-2-14(3-6-24)18(26)19-4-7-25-17-15(12-22-25)16(20-13-21-17)23-8-10-29-11-9-23/h12-14H,2-11H2,1H3,(H,19,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARYCULNWSRNRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N7O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Benzhydryl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2518007.png)


![Ethyl 2-[[4-cyclohexyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2518014.png)
![3-{4-[(5E)-5-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}propanenitrile](/img/structure/B2518018.png)

![N-isobutyl-1-[(4-methylbenzyl)thio]-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2518021.png)
![6-Isopropyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2518022.png)
![(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2518023.png)

![N-(2-chloro-4-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2518026.png)

